Mitochondrial Complex I Inhibition: 58-Fold Higher Potency Compared to Unsubstituted THIQ
In a direct comparative study of 22 isoquinoline derivatives, 6-methoxy-1,2,3,4-tetrahydroisoquinoline exhibited an IC₅₀ of 0.38 mM for inhibition of mitochondrial complex I (NADH dehydrogenase) in rat forebrain mitochondrial fragments [1]. By contrast, the unsubstituted 1,2,3,4-tetrahydroisoquinoline was the least potent inhibitor tested, with an IC₅₀ of approximately 22 mM [1]. This represents a 58‑fold difference in inhibitory potency attributable solely to the 6‑methoxy substituent.
| Evidence Dimension | Mitochondrial complex I inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.38 mM |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinoline (unsubstituted THIQ): IC₅₀ ≈ 22 mM |
| Quantified Difference | 58‑fold lower IC₅₀ (higher potency) |
| Conditions | Rat forebrain mitochondrial fragments; time‑independent, concentration‑dependent inhibition |
Why This Matters
For studies modeling MPTP/MPP⁺‑induced mitochondrial dysfunction in Parkinson's disease, the 6‑methoxy derivative provides a substantially more potent tool compound, reducing the mass required for experimental induction of complex I inhibition.
- [1] McNaught, K. S., et al. Inhibition of complex I by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Biochemical Pharmacology 1995, 50 (11), 1903–1911. DOI: 10.1016/0006-2952(95)02084-5. View Source
